2-((3-Ethylcyclohexyl)oxy)acetic acid
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Overview
Description
2-((3-Ethylcyclohexyl)oxy)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of an ethyl-substituted cyclohexyl group attached to an acetic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Ethylcyclohexyl)oxy)acetic acid typically involves the etherification of 3-ethylcyclohexanol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-Ethylcyclohexanol+Chloroacetic acid→2-((3-Ethylcyclohexyl)oxy)acetic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
2-((3-Ethylcyclohexyl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ether linkage and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.
Comparison with Similar Compounds
- 2-((3-Methylcyclohexyl)oxy)acetic acid
- 2-((3-Propylcyclohexyl)oxy)acetic acid
- 2-((3-Isopropylcyclohexyl)oxy)acetic acid
Comparison: 2-((3-Ethylcyclohexyl)oxy)acetic acid is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its physical and chemical properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-ethylcyclohexyl)oxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
NNXFQFPCQPMXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OCC(=O)O |
Origin of Product |
United States |
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